![molecular formula C22H26N2O4S B2858731 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one CAS No. 919019-94-6](/img/structure/B2858731.png)

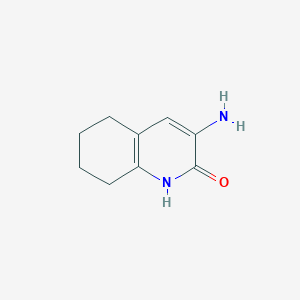

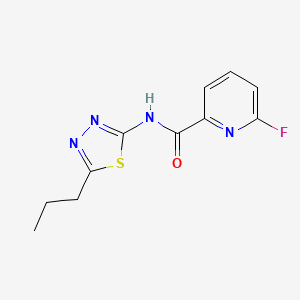

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one

カタログ番号 B2858731

CAS番号:

919019-94-6

分子量: 414.52

InChIキー: HLLUXRPLPRLQTF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are often used in the development of new drugs due to their ability to bind with high affinity to multiple receptors .

Synthesis Analysis

The synthesis of indoline compounds, a class of compounds closely related to indoles, can be achieved through various methods. One efficient method involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization .科学的研究の応用

Reaction and Cyclization Processes

- Cyclization of Nitrogen and Oxygen Compounds : Research has shown that certain compounds undergo cyclization processes, leading to the formation of indolizinium and quinolizinium salts, highlighting the potential for creating cyclic structures which could relate to the synthesis pathways of complex molecules similar to 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one (Kawano et al., 1992).

Synthesis of Sulfonated Compounds

- Electrooxidative Metal-Free Sulfonylation : A method for the electrochemical α-sulfonylation of indoles with arenesulfinates was developed, showcasing how sulfonylation can be achieved under metal-free conditions, which might be applicable in the synthesis or modification of similar compounds (Feng et al., 2017).

Radical-Scavenging and Bioactive Compounds

- Marine-Derived Brominated Phenols : Investigation into marine red algae resulted in the identification of highly brominated mono- and bis-phenols with significant radical-scavenging activity. This research demonstrates the potential for discovering naturally occurring compounds with significant bioactivity, which could inspire synthetic analogs for pharmaceutical applications (Duan et al., 2007).

Fluorescence-Based Monitoring

- Switchable Phenolo-Cyanine Reporters : The synthesis of hydrophilic indocyanine dyes for fluorescence-based targeted drug delivery monitoring presents an innovative approach to track drug delivery systems. This research underlines the importance of designing molecules that can change their fluorescence properties in response to environmental conditions, potentially useful in developing novel diagnostic tools or drug carriers (Bokan et al., 2018).

Electrophilic Activation and Detoxification

- Bioactivation via Sulfo-Conjugation : Studies on the activation and potential detoxification pathways through sulfo-conjugation reveal complex interactions that may influence the biological activity of synthetic molecules, highlighting the dual nature of sulfo-conjugation in xenobiotic metabolism (Surh, 1998).

将来の方向性

特性

IUPAC Name |

N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-16-6-2-5-9-21(16)28-15-22(25)24-13-12-17-14-19(10-11-20(17)24)29(26,27)23-18-7-3-4-8-18/h2,5-6,9-11,14,18,23H,3-4,7-8,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUXRPLPRLQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2858657.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole](/img/structure/B2858658.png)

![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)

![2-(4-Bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-6,6-dimethyl-5,7-dihydroindol-4-one](/img/structure/B2858664.png)

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2858665.png)

![4-(3-chlorophenyl)-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B2858668.png)

![Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2858669.png)